molecular formula C5H7Br2N B13259426 6,6-Dibromo-3-azabicyclo[3.1.0]hexane CAS No. 1989671-21-7

6,6-Dibromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B13259426
CAS No.: 1989671-21-7
M. Wt: 240.92 g/mol
InChI Key: ABURLYYXXXDZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Bicyclic and Azabicyclic Ring Systems

Bicyclic and azabicyclic ring systems are prevalent in numerous natural products and pharmacologically active compounds. The rigid, three-dimensional structure of these frameworks allows for precise spatial orientation of functional groups, which is often crucial for biological activity. The 3-azabicyclo[3.1.0]hexane core, in particular, is a conformationally restricted isostere of proline and other five-membered ring systems, making it a valuable scaffold in drug design. unife.it The fusion of the cyclopropane (B1198618) ring introduces significant ring strain, which can be harnessed for various chemical transformations.

Strategic Importance in Synthetic Organic Chemistry Research

The strategic importance of 6,6-dibromo-3-azabicyclo[3.1.0]hexane lies in the versatility of the gem-dibromocyclopropane moiety. This functional group can undergo a variety of transformations, including reduction to the corresponding monobromo or debrominated cyclopropane, lithium-halogen exchange to generate a cyclopropyl (B3062369) anion, and ring-opening reactions to afford functionalized five-membered rings. These reactions provide access to a diverse range of substituted 3-azabicyclo[3.1.0]hexane derivatives and other nitrogen-containing heterocycles that would be challenging to synthesize through other routes.

Historical Development of its Synthesis and Utility in Academic Investigations

The synthesis of the 3-azabicyclo[3.1.0]hexane ring system has been an area of active research for several decades. Early methods often involved multi-step sequences, but more recent developments have focused on more efficient and stereoselective approaches.

A key method for the synthesis of N-protected derivatives of 6,6-dibromo-3-azabicyclo[3.1.0]hexane involves the reaction of an N-protected 3-pyrroline (B95000) with dibromocarbene. For instance, the reaction of 1-benzyloxycarbonyl-3-pyrroline with dibromocarbene, generated from bromoform (B151600) and a strong base, yields 3-benzyloxycarbonyl-6,6-dibromo-3-azabicyclo[3.1.0]hexane. google.com This approach provides a direct and efficient route to the core structure.

Synthesis of N-Protected 6,6-Dibromo-3-azabicyclo[3.1.0]hexane Derivatives
N-Protecting GroupStarting MaterialCarbene SourceProductReference
Benzyloxycarbonyl (Cbz)1-Benzyloxycarbonyl-3-pyrrolineDibromocarbene (from CHBr₃)3-Benzyloxycarbonyl-6,6-dibromo-3-azabicyclo[3.1.0]hexane google.com

Once synthesized, these N-protected derivatives serve as valuable intermediates. For example, treatment of 3-benzyloxycarbonyl-6,6-dibromo-3-azabicyclo[3.1.0]hexane with n-butyllithium can selectively replace one of the bromine atoms with a methyl group after quenching with methyl iodide. Further metal-halogen exchange and reaction with an electrophile, such as formaldehyde (B43269), allows for the introduction of other functional groups. google.com

Reactions of 3-Benzyloxycarbonyl-6,6-dibromo-3-azabicyclo[3.1.0]hexane
Reagent 1Reagent 2ProductReference
n-ButyllithiumMethyl iodide3-Benzyloxycarbonyl-6-bromo-6-methyl-3-azabicyclo[3.1.0]hexane google.com
n-Butyllithium (2 equiv.)Formaldehyde3-Benzyl-6-hydroxymethyl-6-methyl-3-azabicyclo[3.1.0]hexane google.com

These early investigations, primarily documented in the patent literature, laid the groundwork for the use of 6,6-dibromo-3-azabicyclo[3.1.0]hexane derivatives as versatile synthetic intermediates. Academic research has further expanded on the utility of this scaffold, exploring its incorporation into more complex molecular frameworks and investigating the stereochemical outcomes of its reactions. The development of catalytic and enantioselective methods for the synthesis and transformation of 3-azabicyclo[3.1.0]hexane systems continues to be an active area of research. researchgate.net

Properties

CAS No.

1989671-21-7

Molecular Formula

C5H7Br2N

Molecular Weight

240.92 g/mol

IUPAC Name

6,6-dibromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H7Br2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2

InChI Key

ABURLYYXXXDZKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Br)Br)CN1

Origin of Product

United States

Synthetic Methodologies for 6,6 Dibromo 3 Azabicyclo 3.1.0 Hexane

Direct Dibromocyclopropanation Approaches

The most straightforward and commonly employed method for the synthesis of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane is the direct addition of a dibromocarbene species to the double bond of a 3-pyrroline (B95000) precursor.

Reagents and Conditions for Direct Introduction of Dibromocarbene

The generation of dibromocarbene is typically accomplished by the reaction of bromoform (B151600) (CHBr₃) with a strong base. A widely used method is the Makosza reaction, which employs a biphasic system with a phase-transfer catalyst. This approach allows for the efficient generation of dibromocarbene at the interface of the organic and aqueous phases, which then reacts with the alkene present in the organic phase.

Commonly utilized reagents and conditions include:

Dibromocarbene Source: Bromoform (CHBr₃) is the standard reagent for generating dibromocarbene.

Base: Concentrated aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used. Potassium tert-butoxide is another effective, albeit anhydrous, base.

Phase-Transfer Catalyst (PTC): Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride (TEBAC) or tetrabutylammonium (B224687) bromide (TBAB), are crucial for facilitating the reaction between the aqueous base and the organic-soluble bromoform and 3-pyrroline.

Solvent: A non-polar organic solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) is typically used.

The reaction is generally carried out by vigorously stirring the mixture of the 3-pyrroline derivative, bromoform, and the phase-transfer catalyst in the organic solvent with the concentrated aqueous base.

Reagent/ConditionTypical Implementation
Dibromocarbene SourceBromoform (CHBr₃)
Base50% aqueous NaOH
CatalystBenzyltriethylammonium chloride (TEBAC)
SolventDichloromethane or Chloroform
TemperatureRoom temperature to gentle heating

Influence of Precursor Structure on Dibromo-3-azabicyclo[3.1.0]hexane Formation

The structure of the 3-pyrroline precursor, particularly the nature of the substituent on the nitrogen atom, can significantly influence the outcome of the dibromocyclopropanation reaction. The nitrogen atom's electronic properties can affect the nucleophilicity of the double bond and the stability of the starting material and product.

N-Protecting Groups: Electron-withdrawing protecting groups on the nitrogen, such as tert-butoxycarbonyl (Boc) or tosyl (Ts), are commonly used. These groups can decrease the nucleophilicity of the double bond, potentially leading to slower reaction rates compared to N-alkylated or unprotected 3-pyrrolines. However, they also serve to stabilize the molecule and prevent side reactions. The Boc group is particularly advantageous as it can be readily removed under acidic conditions.

N-Alkyl and N-Aryl Groups: The presence of alkyl or aryl substituents on the nitrogen atom can also influence the reaction. Electron-donating alkyl groups may enhance the reactivity of the double bond.

While detailed comparative studies on the yields of dibromocyclopropanation for various N-substituted 3-pyrrolines are not extensively documented in readily available literature, the choice of the N-substituent is a critical consideration in any synthetic design, balancing reactivity with stability and the requirements for subsequent synthetic steps.

Indirect Synthetic Routes and Precursor Elaboration

While direct dibromocyclopropanation is the most common approach, indirect routes to 6,6-Dibromo-3-azabicyclo[3.1.0]hexane can also be envisaged, although they are less frequently reported.

Formation of the Azabicyclic Scaffold Followed by Bromination Strategies

An alternative synthetic strategy involves the initial formation of the 3-azabicyclo[3.1.0]hexane ring system, followed by the introduction of the bromine atoms at the C6 position. This could theoretically be achieved through various bromination reactions. For instance, the conversion of a 6-keto-3-azabicyclo[3.1.0]hexane derivative to the corresponding gem-dibromide could be a potential route, possibly through reaction with a reagent like phosphorus pentabromide. However, specific examples of such a transformation leading to 6,6-Dibromo-3-azabicyclo[3.1.0]hexane are not well-documented in the scientific literature, suggesting that this is a less favored approach. A patent describes the N-bromination of 3-azabicyclo[3.1.0]hexane followed by dehydrohalogenation to form 3-azabicyclo[3.1.0]hex-2-ene, but this does not lead to the target 6,6-dibromo compound. google.comgoogle.com

Functional Group Interconversions Leading to the Dibrominated Moiety

Another hypothetical indirect route could involve the synthesis of a 3-azabicyclo[3.1.0]hexane derivative with a suitable functional group at the C6 position, which could then be converted to the dibrominated moiety. For example, a C6-carboxylic acid derivative could potentially undergo a Hunsdiecker-type reaction twice, though this is a speculative and likely low-yielding process for creating a gem-dibromide. As with the post-scaffold formation bromination, there is a lack of reported instances of this type of functional group interconversion to prepare 6,6-Dibromo-3-azabicyclo[3.1.0]hexane.

Mechanistic Investigations of Synthesis Pathways

The mechanism of the direct dibromocyclopropanation of 3-pyrrolines follows the well-established pathway for carbene addition to alkenes. The key steps are:

Deprotonation: The strong base, facilitated by the phase-transfer catalyst, deprotonates bromoform (CHBr₃) to form the tribromomethyl anion (⁻CBr₃).

Alpha-Elimination: The tribromomethyl anion is unstable and undergoes alpha-elimination, losing a bromide ion (Br⁻) to generate the highly reactive electrophilic species, dibromocarbene (:CBr₂).

Cycloaddition: The electron-rich double bond of the 3-pyrroline acts as a nucleophile and attacks the electrophilic dibromocarbene. This is a concerted [1+2] cycloaddition reaction, where both new carbon-carbon bonds are formed in a single step.

The presence of the nitrogen atom in the 3-pyrroline ring makes it an enamine-like system, which generally enhances the nucleophilicity of the double bond, favoring the cycloaddition reaction. The reaction proceeds to form the stable 6,6-dibromo-3-azabicyclo[3.1.0]hexane ring system. While the general mechanism is understood, detailed kinetic and computational studies specifically on the dibromocyclopropanation of N-substituted 3-pyrrolines are not extensively available. Such studies would be valuable for a deeper understanding of the electronic effects of the N-substituent on the reaction rate and selectivity.

Elucidation of Reaction Mechanisms in Dibromocyclopropanation

The predominant mechanism for dibromocyclopropanation involves the generation of dibromocarbene (:CBr₂) as a highly reactive intermediate. rutgers.eduresearchgate.net This is typically accomplished through an alpha-elimination reaction from a haloform, most commonly bromoform (CHBr₃), in the presence of a strong base. rutgers.edu The reaction is often performed under phase-transfer catalysis (PTC) conditions, where a quaternary ammonium salt transports the hydroxide ion from the aqueous phase to the organic phase containing the bromoform and the alkene substrate.

The mechanism proceeds via the following steps:

Deprotonation: The hydroxide ion, facilitated by the phase-transfer catalyst, abstracts a proton from bromoform to form the tribromomethyl anion (⁻CBr₃). rutgers.edu

Alpha-Elimination: The unstable tribromomethyl anion rapidly eliminates a bromide ion (Br⁻) to generate the neutral, electrophilic dibromocarbene intermediate (:CBr₂). rutgers.edu

Cycloaddition: The dibromocarbene then undergoes a concerted [2+1] cycloaddition reaction with the electron-rich double bond of the 2,5-dihydropyrrole. This addition is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. rutgers.edumasterorganicchemistry.com The addition is a syn-addition, where both new carbon-carbon bonds are formed on the same face of the alkene. masterorganicchemistry.com

Role of Intermediates, such as Cyclopropylidenes and Carbenoids

The key intermediate in the title reaction is dibromocarbene . Carbenes are neutral species containing a divalent carbon atom with six valence electrons, making them highly electrophilic and reactive. researchgate.net

In addition to free carbenes, related intermediates known as carbenoids play a significant role in cyclopropanation chemistry. Carbenoids, such as the organozinc Simmons-Smith reagent (IZnCH₂I), are metal-complexed carbenes. masterorganicchemistry.com They are often described as milder and more selective than free carbenes. masterorganicchemistry.com

An alternative strategy for forming the 3-azabicyclo[3.1.0]hexane skeleton involves the use of cyclopropylmagnesium carbenoids. researchgate.netepa.gov In this approach, treatment of specific 1-chlorocyclopropyl p-tolyl sulfoxides with a Grignard reagent generates a cyclopropylmagnesium carbenoid. researchgate.netepa.gov This intermediate then undergoes an intramolecular 1,5-C-H insertion into a C-H bond adjacent to the nitrogen atom, directly forming the bicyclic ring system in yields up to 94%. researchgate.netepa.gov This pathway highlights a different role for carbenoid-like intermediates, utilizing insertion chemistry rather than cycloaddition. researchgate.net

Stereochemical Considerations in the Synthesis of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane and its Derivatives

Diastereoselective and Enantioselective Control Strategies

Diastereoselective Control: Diastereoselectivity in the cyclopropanation of 2,5-dihydropyrrole derivatives is determined by the facial selectivity of the carbene addition. The carbene can approach from the same face (syn) or the opposite face (anti) relative to substituents on the pyrrolidine (B122466) ring.

Substrate Control: The presence of directing groups on the substrate can influence the trajectory of the incoming carbene. In related systems, such as allylic alcohols, a hydroxyl group can coordinate with the cyclopropanating reagent (e.g., Simmons-Smith), directing the addition to the syn face and leading to high diastereoselectivity. unl.pt A similar principle can be applied to N-substituted dihydropyrroles, where the steric bulk or coordinating ability of the nitrogen substituent could favor the formation of either the exo or endo isomer.

Enantioselective Control: Achieving enantioselectivity requires the use of chiral reagents or catalysts to differentiate between the two prochiral faces of the 2,5-dihydropyrrole double bond.

Chiral Auxiliaries: One effective strategy involves attaching a chiral auxiliary to the substrate. An optically active 3-azabicyclo[3.1.0]hexane has been successfully synthesized by employing an S-chiral p-tolylsulfinyl group as a chiral auxiliary on a precursor molecule. researchgate.net This auxiliary directs the subsequent intramolecular C-H insertion, thereby establishing the final stereochemistry. researchgate.net

Chiral Phase-Transfer Catalysts: In the context of dibromocyclopropanation, enantioselectivity can be induced by using a chiral phase-transfer catalyst. Catalysts based on Cinchona alkaloids have been successfully used in other asymmetric phase-transfer reactions, including some cyclopropanations. nih.govunimi.it The chiral catalyst forms a chiral ion pair with the hydroxide ion or the tribromomethyl anion, creating a chiral environment that can favor the attack of the resulting dibromocarbene on one face of the alkene over the other. nih.gov

Modern and Advanced Synthetic Strategies

Beyond classical dibromocyclopropanation, several modern catalytic methods have been developed for the efficient construction of the core 3-azabicyclo[3.1.0]hexane skeleton, which can be precursors to the title compound.

Metal-Catalyzed Approaches (e.g., Ru(II)-catalyzed intramolecular cyclopropanation, Pd-catalyzed annulation)

A variety of transition metals, including Ruthenium, Palladium, Rhodium, and Copper, have been employed to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring system. bohrium.comresearchgate.net

Ru(II)-Catalyzed Intramolecular Cyclopropanation: An innovative approach for synthesizing a related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane utilizes a Ru(II)-catalyzed intramolecular cyclopropanation. This method involves the decomposition of a suitably positioned allylic diazoacetate by a ruthenium catalyst to form a ruthenium carbene intermediate, which then undergoes intramolecular addition to the alkene.

Palladium-Catalyzed Annulation and Cyclopropanation: Palladium catalysts are particularly versatile for constructing this bicyclic system.

A novel aerobic (1+2) annulation has been developed where a palladium catalyst facilitates a dual C(sp³)–H activation at the same position to react with an olefin, forming the 3-azabicyclo[3.1.0]hex-2-ene ring. researchgate.net

Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.

Palladium-catalyzed transannular C–H arylation reactions have been developed for azabicycloalkanes, showcasing advanced methods for functionalizing the core structure.

The following table summarizes selected metal-catalyzed approaches to the 3-azabicyclo[3.1.0]hexane core.

Catalyst SystemReaction TypeSubstratesKey Feature
Ru(II) Porphyrin Intramolecular CyclopropanationAllylic DiazoacetatesForms the bicyclic system via an intramolecular carbene addition.
Pd(OAc)₂ Aerobic (1+2) AnnulationSubstrates with C(sp³)–H bonds, OlefinsDouble C-H activation at a single carbon center. researchgate.net
Pd₂(dba)₃ CyclopropanationMaleimides, N-TosylhydrazonesHigh yields and diastereoselectivity for substituted derivatives.
Pd(II) Salts Aza-Wacker CyclizationVinyl CyclopropanecarboxamidesIntramolecular oxidative amidation to form the bicyclic core.

Flow Chemistry Applications in Dibromocyclopropanation

Conventional batch dibromocyclopropanation reactions under phase-transfer conditions often require vigorous stirring and long reaction times to overcome mass transfer limitations between the aqueous and organic phases. researchgate.net Flow chemistry, utilizing microreactors, offers a powerful solution to these challenges. researchgate.net

In a typical flow setup, the aqueous base and the organic phase (containing bromoform and the alkene) are pumped through a capillary microreactor. This generates a "slug flow" pattern of alternating liquid segments, which dramatically increases the interfacial area between the two phases. researchgate.net This enhanced surface-to-volume ratio, combined with internal circulation within the slugs, leads to significantly improved mass and heat transfer. researchgate.net

The advantages of applying flow chemistry to dibromocyclopropanation include:

Rapid Reaction Times: Reactions that take hours in batch can be completed in minutes.

Higher Yields: Improved control over reaction parameters often leads to better yields and fewer side products.

Enhanced Safety: The small reaction volume and superior heat dissipation of microreactors allow for better control of exothermic reactions.

The table below compares typical parameters for batch versus flow dibromocyclopropanation.

ParameterConventional Batch MethodFlow Chemistry Method
Reaction Time Often long (hours) researchgate.netRapid (minutes)
Stirring Vigorous mechanical stirring required researchgate.netNot required; mixing achieved by slug flow
Mass Transfer Often the rate-limiting stepSignificantly enhanced researchgate.net
Heat Transfer Can be inefficient, risk of hotspotsHighly efficient, precise temperature control
Yield Moderate to goodGood to excellent

1,3-Dipolar Cycloaddition Strategies for Azabicyclic Scaffolds

The construction of the 3-azabicyclo[3.1.0]hexane framework, a key structural motif in various biologically active compounds, can be efficiently achieved through 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov Specifically, the [3+2] cycloaddition between an azomethine ylide and an alkene dipolarophile provides a direct and stereocontrolled route to the pyrrolidine core of the azabicyclic system. nih.govwikipedia.org While a direct synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane via this method is not explicitly detailed in the literature, a highly plausible synthetic pathway can be extrapolated from established methodologies for analogous halogenated compounds and the known reactivity of the requisite precursors.

The proposed synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane would involve the reaction of an in situ generated azomethine ylide with a gem-dibromocyclopropene. This approach is strongly supported by recent studies on the successful [3+2] cycloaddition of azomethine ylides with gem-difluorocyclopropenes, which afford the corresponding 6,6-difluoro-3-azabicyclo[3.1.0]hexane derivatives. researchgate.net

Generation of Azomethine Ylides

Azomethine ylides are transient, nitrogen-based 1,3-dipoles that are typically generated in situ for cycloaddition reactions. nih.govwikipedia.org Several methods are well-established for their formation:

Condensation of α-Amino Acids with Aldehydes: This is a classic and widely used method where an α-amino acid is heated with an aldehyde, leading to the formation of an iminium intermediate which undergoes decarboxylation to yield a non-stabilized azomethine ylide. psu.edu This method is advantageous as the carboxylic acid group is conveniently removed as carbon dioxide. wikipedia.org

Thermal or Photochemical Ring Opening of Aziridines: The electrocyclic ring-opening of aziridines provides a clean and predictable way to generate azomethine ylides. nih.gov According to Woodward-Hoffmann rules, thermal ring-opening is a conrotatory process, while the photochemical reaction proceeds in a disrotatory manner, allowing for stereochemical control. wikipedia.org

Deprotonation of Iminium Salts: Imines or iminium salts derived from the condensation of amines and aldehydes can be deprotonated at the α-carbon to form azomethine ylides. msu.edu This method is versatile and allows for the generation of a wide variety of substituted ylides.

Synthesis of gem-Dibromocyclopropene Dipolarophiles

The key dipolarophile required for the synthesis of the target compound is a gem-dibromocyclopropene. While these are highly reactive species, their corresponding saturated precursors, gem-dibromocyclopropanes, are readily accessible. The synthesis of gem-dibromocyclopropanes is typically achieved by the addition of dibromocarbene to an alkene. acs.org Dibromocarbene itself is a reactive intermediate generated from precursors such as bromoform (CHBr₃) and a strong base, often under phase-transfer catalysis conditions.

The subsequent conversion of the gem-dibromocyclopropane to the corresponding gem-dibromocyclopropene can be achieved through elimination reactions, although the high reactivity and instability of the product make its isolation challenging. For the purpose of the cycloaddition, it is often more practical to use the more stable, yet still reactive, gem-dihalocyclopropane derivative directly, as has been demonstrated with fluorinated analogues. researchgate.net

Proposed [3+2] Cycloaddition

The core of the strategy for synthesizing 6,6-dibromo-3-azabicyclo[3.1.0]hexane is the [3+2] cycloaddition of an azomethine ylide with a suitable gem-dibromocyclopropene or a related reactive species. The reaction is anticipated to proceed in a concerted, though potentially asynchronous, manner, leading to the formation of the bicyclic system with the two bromine atoms at the 6-position.

Recent work by Baumann and colleagues on the reaction of gem-difluorocyclopropenes with azomethine ylides provides a strong precedent for this transformation. researchgate.net In their study, various gem-difluorocyclopropenes were shown to react efficiently with azomethine ylides generated from different precursors to yield a range of novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. The reaction conditions and outcomes from this study offer valuable insights into the potential synthesis of the dibromo analogue.

The table below summarizes the findings for the analogous cycloaddition with gem-difluorocyclopropenes, which can serve as a model for the proposed synthesis.

gem-Difluorocyclopropene ReactantAzomethine Ylide PrecursorSolventTemperature (°C)Yield (%)Reference
1,1-Difluoro-2,3-diphenylcycloprop-2-eneN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineToluene10085 researchgate.net
1,1-Difluoro-2-phenylcycloprop-2-eneN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineToluene10075 researchgate.net
1,1-Difluoro-2,3-di(4-chlorophenyl)cycloprop-2-eneN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineToluene10082 researchgate.net
1,1-Difluoro-2,3-diphenylcycloprop-2-eneProline and BenzaldehydeDMSO100Good researchgate.net

The successful synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexanes demonstrates that the strained and electron-deficient nature of the gem-dihalocyclopropene double bond makes it a suitable dipolarophile for reactions with azomethine ylides. researchgate.net By analogy, gem-dibromocyclopropenes are expected to exhibit similar reactivity, paving the way for the synthesis of 6,6-dibromo-3-azabicyclo[3.1.0]hexane. The reaction would likely proceed with high regio- and stereoselectivity, characteristic of 1,3-dipolar cycloadditions, to afford the desired azabicyclic scaffold. beilstein-journals.orgnih.gov

Reactivity and Transformational Chemistry of 6,6 Dibromo 3 Azabicyclo 3.1.0 Hexane

Ring-Opening Reactions

The high degree of ring strain in the three-membered cyclopropane (B1198618) ring is a driving force for various ring-opening reactions, which can be initiated by thermal energy or nucleophilic attack. These transformations convert the compact bicyclic system into more complex monocyclic or acyclic structures.

Under thermal conditions, gem-dibromocyclopropanes fused to other rings can undergo an electrocyclic ring-opening. This process is governed by orbital symmetry rules. masterorganicchemistry.comimperial.ac.uk For instance, the thermally-induced electrocyclic ring-opening of a related ring-fused gem-dibromocyclopropane has been shown to proceed via the formation of a ring-expanded π-allyl cation. mdpi.com This highly reactive intermediate can then be trapped by a nucleophile, such as an amine, to afford a functionalized, larger ring system. mdpi.com This type of reaction provides a powerful method for expanding the ring system and introducing new functionality in a controlled manner. mdpi.com

The 3-azabicyclo[3.1.0]hexane skeleton is susceptible to ring-opening by various nucleophiles. The course of the reaction is highly dependent on the nature of the nucleophile and the specific substrate. For example, the related 1-azoniabicyclo[3.1.0]hexane tosylate, a bicyclic aziridinium (B1262131) salt, undergoes ring-opening when treated with nucleophiles like halides, azide, acetate, and cyanide. ugent.be Depending on the reaction conditions and the nucleophile used, this can lead to the formation of either substituted piperidines or pyrrolidines. ugent.be This reactivity highlights the utility of the bicyclic system as a precursor to differently sized nitrogen heterocycles. chim.it Furthermore, nucleophilic substitution reactions can occur at the carbon atoms of the bicyclic frame without necessarily inducing ring-opening, particularly in related systems where a leaving group is present. nih.govbeilstein-journals.orgchoudharylab.com

The ring-opening of azabicyclo[3.1.0]hexane derivatives can be controlled to achieve specific regio- and stereochemical outcomes. In the case of the 1-azoniabicyclo[3.1.0]hexane system, the choice of nucleophile dictates the regioselectivity of the ring-opening. ugent.be DFT calculations have shown that reactions under thermodynamic control tend to yield six-membered piperidine (B6355638) rings, while reactions under kinetic control can produce either five-membered pyrrolidines or six-membered piperidines, depending on the relative activation energies of the competing pathways. ugent.be This delicate balance allows for the selective synthesis of different heterocyclic products from a common precursor.

Reductive Transformations

The two bromine atoms on the cyclopropane ring are key functional handles that can be selectively removed or fully reduced, leading to a range of structurally diverse products.

The gem-dibromo group can be reduced stepwise. Selective monodebromination is a valuable transformation, yielding monobrominated analogues that can be used in further synthetic manipulations. The stereoselectivity of this reduction can be influenced by the choice of reducing agent. In the closely related 6,6-dibromo-3-oxabicyclo[3.1.0]hexane system, various reagents have been shown to produce mixtures of the exo- and endo-monobrominated products. rsc.org

Reduction with tributyltin hydride is largely unselective, while zinc in acetic acid or ethanolic potassium hydroxide (B78521) shows a preference for the removal of the endo-bromine atom. rsc.org A highly stereoselective reduction can be achieved using n-butyl-lithium followed by a water quench, which strongly favors the formation of the exo-bromo isomer. rsc.org

Table 1: Stereoselectivity in the Reduction of 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane rsc.org
Reducing AgentSolvent/ConditionsProduct Ratio (exo-bromo : endo-bromo)
Tributyltin hydride-48 : 52
ZincAcetic Acid62 : 38
ZincEthanolic Potassium Hydroxide75 : 25 (3 : 1)
n-Butyl-lithiumFollowed by H₂O~90 : 10 (~9 : 1)

Derivatization and Functionalization Strategies for the Azabicyclic Scaffold

The functionalization of the 6,6-dibromo-3-azabicyclo[3.1.0]hexane framework can be systematically approached by targeting either the nitrogen atom of the azabicycle or the bromine atoms of the cyclopropane ring. These strategies allow for the introduction of a wide array of substituents and the construction of more elaborate molecules.

The secondary amine functionality of the 3-azabicyclo[3.1.0]hexane core is a prime site for derivatization through N-substitution reactions. These reactions are crucial for introducing protecting groups, which modulate the reactivity of the scaffold, or for incorporating functional moieties that are integral to the target molecule's structure and activity.

Commonly, the nitrogen is protected with groups such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). The N-Boc protecting group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like triethylamine (B128534) in a suitable solvent. beilstein-journals.org This protection strategy is advantageous due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). beilstein-journals.org

Alternatively, N-benzylation can be achieved using benzyl bromide in the presence of a base. The benzyl group offers robust protection and can be removed via hydrogenolysis. These N-protected derivatives serve as key intermediates for further functionalization of the molecule. For instance, N-protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives have been used in nucleophilic substitution reactions with various electrophiles to create a library of potentially biologically active compounds. beilstein-journals.org

Table 1: Examples of N-Substitution Reactions

Starting Material Reagents and Conditions Product Purpose
6,6-Dibromo-3-azabicyclo[3.1.0]hexane Di-tert-butyl dicarbonate, Triethylamine tert-Butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate N-Protection
6,6-Dibromo-3-azabicyclo[3.1.0]hexane Benzyl bromide, Base 3-Benzyl-6,6-dibromo-3-azabicyclo[3.1.0]hexane N-Protection
exo-6-Amino-3-(tert-butoxycarbonyl)azabicyclo[3.1.0]hexane Various electrophiles (e.g., acid chlorides, imidoyl chlorides) N-Acyl or N-imidoyl derivatives Derivatization

The two bromine atoms on the cyclopropane ring are key functional handles that can be transformed into a variety of other chemical groups. The selective transformation of one or both bromine atoms significantly expands the synthetic utility of the 6,6-dibromo-3-azabicyclo[3.1.0]hexane scaffold.

One common transformation is the selective reduction of the gem-dibromo group to a monobromo derivative. Reagents such as tributyltin hydride or zinc-acetic acid can be employed for this purpose. rsc.org The stereoselectivity of this reduction can be influenced by the choice of reagents and reaction conditions. For example, reduction of a similar compound, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane, with n-butyl-lithium followed by a water quench showed high stereoselectivity for the formation of the exo-bromo isomer. rsc.org

Furthermore, the bromine atoms can be replaced through metal-halogen exchange reactions. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures generates a lithium carbenoid intermediate. This reactive species can then be trapped with various electrophiles. For instance, in a related system, after N-protection with a benzyloxycarbonyl group, one bromine atom was replaced by a methyl group using n-butyllithium and methyl iodide. A subsequent metal-halogen exchange and quenching with formaldehyde (B43269) introduced a hydroxymethyl group. google.com These sequential substitutions allow for the controlled introduction of different functionalities at the C6 position.

Table 2: Representative Transformations of Bromine Functionalities

Starting Material Reagents and Conditions Product Transformation Type
6,6-Dibromo-3-oxabicyclo[3.1.0]hexane Tributyltin hydride exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane Selective Reduction
6,6-Dibromo-3-oxabicyclo[3.1.0]hexane n-Butyllithium, then H₂O Predominantly exo-6-Bromo-3-oxabicyclo[3.1.0]hexane Stereoselective Reduction

Rearrangement Chemistry and Skeletal Reorganizations

The inherent strain in the bicyclo[3.1.0]hexane system, coupled with the presence of the gem-dibromo functionality, makes this scaffold susceptible to various skeletal rearrangements. These rearrangements can lead to the formation of new ring systems and are often triggered by specific reagents or reaction conditions.

One notable rearrangement is the Favorskii rearrangement, which typically occurs in α-halo ketones in the presence of a base, leading to ring contraction. wikipedia.orgwikiwand.com In systems related to 6,6-dibromo-3-azabicyclo[3.1.0]hexane, such as 3-bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, reaction with C-nucleophiles can lead to a "partial" Favorskii rearrangement, resulting in the formation of novel bicyclic pyrrolidine (B122466) nitroxides. researchgate.netthieme-connect.com This transformation proceeds through a cyclopropanone-like intermediate which is then intercepted by the nucleophile. thieme-connect.comyoutube.com

Another significant pathway for skeletal reorganization involves the reaction of gem-dibromocyclopropanes with alkyllithium reagents like methyllithium (B1224462). This reaction can generate a highly reactive cyclopropylidene or a corresponding carbenoid intermediate. This intermediate can then undergo ring expansion to form a strained allene (B1206475), such as 1,2-cyclohexadiene in the case of 6,6-dibromobicyclo[3.1.0]hexane. acs.orgacs.org In the case of N-substituted derivatives like 6,6-dibromo-3-phenyl-3-azabicyclo[3.1.0]hexane, treatment with methyllithium has been shown to generate a strained isodihydropyridine intermediate. This reactive species can be trapped by dienes like furan (B31954) or cyclopentadiene (B3395910) in [4+2] and [2+2] cycloaddition reactions, leading to more complex polycyclic structures. metu.edu.tr

Mechanistic Investigations of Reactivity Pathways

Understanding the mechanisms underlying the reactivity of 6,6-dibromo-3-azabicyclo[3.1.0]hexane is crucial for predicting reaction outcomes and designing new synthetic strategies. The key reactive intermediates and transition states involved in its transformations have been the subject of several investigations.

The mechanism of the Favorskii rearrangement is generally accepted to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com In the case of an α-halo ketone, a base abstracts a proton from the α'-carbon, forming an enolate which then undergoes intramolecular nucleophilic substitution to form the strained three-membered ring ketone. Subsequent attack of a nucleophile (such as a hydroxide or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the ring to form a more stable carbanion, which is then protonated to give the rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in The regioselectivity of the ring opening is dictated by the stability of the resulting carbanion. youtube.com

The reaction of 6,6-dibromobicyclo[3.1.0]hexane derivatives with alkyllithium reagents, such as methyllithium, follows a different mechanistic pathway. The first step involves a lithium-halogen exchange to form a lithium carbenoid. This carbenoid can then undergo α-elimination to generate a free carbene, specifically a cyclopropylidene. Due to the high strain energy, this cyclopropylidene intermediate readily rearranges through the cleavage of one of the internal C-C bonds of the bicyclic system to form a highly strained cyclic allene. acs.orgmetu.edu.tr For example, the reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium is a well-established method for generating 1,2-cyclohexadiene, which can be efficiently trapped by various reagents, providing evidence for its transient existence. acs.orgacs.org The analogous reaction with N-substituted 6,6-dibromo-3-azabicyclo[3.1.0]hexane is presumed to proceed through a similar cyclopropylidene-to-allene type rearrangement to afford the corresponding heterocyclic strained allene (an isodihydropyridine). metu.edu.tr

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecule Construction

The 3-azabicyclo[3.1.0]hexane framework is a recurring motif in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.gov The title compound, 6,6-dibromo-3-azabicyclo[3.1.0]hexane, is a particularly useful precursor due to the gem-dibromocyclopropane unit. This functional group is a linchpin for a variety of chemical transformations, allowing for ring-opening reactions, insertions, and reductions that pave the way for the assembly of more complex molecules.

The inherent structure of 6,6-dibromo-3-azabicyclo[3.1.0]hexane makes it an ideal starting point for creating a variety of nitrogen-containing heterocyclic systems. The pyrrolidine (B122466) ring provides a basic nitrogenous core, while the gem-dibromo group offers a gateway to further chemical diversity. For instance, related 3-azabicyclo[3.1.0]hex-2-enes have been shown to undergo oxidative ring-opening of the cyclopropane (B1198618) to yield highly substituted pyridines. acs.org Furthermore, the general class of 3-azabicyclo[3.1.0]hexanes serves as a rigid scaffold for attaching other functional groups, leading to the synthesis of potentially bioactive compounds. beilstein-journals.org The reaction of the carbocyclic analog, 6,6-dibromobicyclo[3.1.0]hexane, with methyllithium (B1224462) generates a highly reactive 1,2-cyclohexadiene intermediate, which can be trapped to form new cyclic systems. acs.org This type of reactivity highlights the potential of the aza-analogue to serve as a precursor to otherwise inaccessible heterocyclic structures.

The fused bicyclic nature of 6,6-dibromo-3-azabicyclo[3.1.0]hexane provides a rigid scaffold that allows for a high degree of stereochemical control in subsequent reactions. This makes it an excellent precursor for polycyclic molecules where the spatial arrangement of atoms is critical. Methodologies have been developed for the highly diastereo- and enantioselective synthesis of the core 3-azabicyclo[3.1.0]hexane skeleton, enabling the construction of derivatives with multiple contiguous stereocenters.

Research has demonstrated that the selective reduction of one bromine atom can be achieved with high stereoselectivity. For example, in the analogous 6,6-dibromo-3-oxabicyclo[3.1.0]hexane system, reduction with n-butyl-lithium followed by quenching with water proceeds with a strong preference for the formation of the exo-bromo isomer. rsc.org This level of stereocontrol is crucial when constructing complex, three-dimensional molecules.

PrecursorReagentProduct Ratio (exo:endo)
6,6-Dibromo-3-oxabicyclo[3.1.0]hexaneTributyltin hydride48 : 52
6,6-Dibromo-3-oxabicyclo[3.1.0]hexaneZinc-acetic acid62 : 38
6,6-Dibromo-3-oxabicyclo[3.1.0]hexanen-Butyl-lithium / H₂O~90 : 10

This table, adapted from studies on an oxygen-containing analogue, illustrates the high degree of stereoselectivity achievable in reactions involving the gem-dibromobicyclo[3.1.0]hexane framework, a key feature for its use in building stereochemically defined scaffolds. rsc.org

Utilization in the Total Synthesis of Natural Products and Structurally Analogous Frameworks

The unique conformational constraints and dense functionality of the 3-azabicyclo[3.1.0]hexane core make it an attractive intermediate in the total synthesis of complex natural products.

The Amaryllidaceae family of alkaloids comprises a large group of structurally complex and biologically significant compounds, many of which possess potent anticancer and antiviral properties. univie.ac.atnih.gov The 3-azabicyclo[3.1.0]hexane ring system is a key structural component in the synthesis of several members of this family, such as (±)-mesembranol and (±)-elwesine. acs.org In an attempted total synthesis of other Amaryllidaceae alkaloids, the construction of a 3-azabicyclo[3.1.0]hexane system was identified as a critical step. beilstein-journals.org The presence of the gem-dibromo group in 6,6-dibromo-3-azabicyclo[3.1.0]hexane provides a versatile handle that can be converted into other functionalities required for the elaboration of the full alkaloid skeleton, making it a highly valuable, albeit underexplored, starting material for this class of natural products.

Conformationally restricted analogues of natural amino acids are powerful tools in medicinal chemistry for studying peptide structure and designing novel therapeutics. The 3-azabicyclo[3.1.0]hexane skeleton is the core structure of 3,4-methanoproline, a rigid analogue of proline. A key step in the synthesis of (2S, 3R, 4S)-3,4-methanoproline and its analogues involves the reaction of a 2-dialkylaminomethyl-1,1-dibromocyclopropane with methyllithium to generate the 3-azabicyclo[3.1.0]hexane core via an intramolecular cyclization. msu.ru This transformation underscores the direct utility of gem-dibromocyclopropane precursors, like 6,6-dibromo-3-azabicyclo[3.1.0]hexane, in accessing these important unnatural amino acids. msu.ruchim.it The rigid bicyclic structure of methanoproline analogues helps to lock the peptide backbone into a specific conformation, which can lead to enhanced biological activity or selectivity.

Contribution to Methodological Development in Organic Chemistry

The importance of the 3-azabicyclo[3.1.0]hexane scaffold has spurred the development of new synthetic methods for its construction. A significant advancement is the use of dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov Researchers have demonstrated that this reaction can be performed with exceptionally low catalyst loadings (down to 0.005 mol %), providing a highly efficient and atom-economical route to the core structure. nih.govpku.edu.cn Furthermore, by carefully selecting the dirhodium catalyst and hydrolysis conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high selectivity. nih.govpku.edu.cn Such methodological improvements make these valuable building blocks more accessible for applications in drug discovery and complex molecule synthesis.

CatalystDiastereomer Selectivity
Rh₂(OAc)₄Primarily exo
Rh₂(esp)₂High selectivity for endo

This table highlights the catalyst-controlled stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, a significant methodological advancement in accessing these scaffolds. nih.gov

Development of Asymmetric Synthetic Strategies Employing the Azabicyclo[3.1.0]hexane Motif

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. Consequently, significant research has been directed towards the development of asymmetric methods to access the chiral 3-azabicyclo[3.1.0]hexane framework. Various strategies have been successfully employed, utilizing transition metal catalysis and organocatalysis to achieve high levels of stereocontrol.

One prominent approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. For instance, a highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes has been achieved using a chiral copper(I)/Ph-Phosferrox complex as the catalyst. This method allows for the construction of complex 3-azabicyclo[3.1.0]hexane derivatives bearing multiple contiguous stereocenters with excellent yields and enantioselectivities (97% to >99% ee). vu.nlscience.gov

Rhodium and iridium catalysis have also proven effective in the enantioselective synthesis of this scaffold. A two-step protocol has been developed that begins with a rhodium-catalyzed C–H functionalization of N-enoxysuccinimides for a cis-cyclopropanation, followed by a highly diastereoselective cyclization with primary amines mediated by an iridium catalyst. This sequence provides access to a diverse range of substituted 3-azabicyclo[3.1.0]hexanes with high enantiomeric purity.

Palladium catalysis has been utilized in the asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. This method provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexane derivatives, demonstrating the broad applicability of transition metal catalysis in accessing this important structural motif. The resulting products can be further transformed, allowing for the rapid diversification of the aza-[3.1.0]bicycle-based building blocks.

The table below summarizes some of the key asymmetric synthetic strategies for the 3-azabicyclo[3.1.0]hexane motif.

Catalytic SystemReaction TypeKey Features
Copper(I)/Ph-Phosferrox1,3-Dipolar CycloadditionHigh diastereo- and enantioselectivity; constructs multiple stereocenters. vu.nlscience.gov
Rhodium/IridiumC-H Activation/CyclizationFlexible two-step protocol; high enantio- and diastereoselectivity.
PalladiumCyclization/Cyclopropanation/CarbonylationMild and efficient access to chiral derivatives; allows for further diversification.

These examples highlight the significant progress made in the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane scaffold, providing chemists with powerful tools to access enantiomerically enriched molecules for various applications.

Utility in Scaffold-Based Library Synthesis for Chemical Space Exploration

The unique conformational constraints and three-dimensional topology of the 3-azabicyclo[3.1.0]hexane core make it an attractive scaffold for the construction of compound libraries aimed at exploring novel regions of chemical space. The gem-dibromo functionality of 6,6-dibromo-3-azabicyclo[3.1.0]hexane serves as a linchpin for diversity-oriented synthesis, allowing for the introduction of a wide range of substituents at the C6 position.

The synthetic utility of the gem-dibromocyclopropane group is well-established. It can be transformed into a variety of other functional groups, providing multiple avenues for derivatization. For example, lithium-halogen exchange reactions on gem-dibromocyclopropanes generate cyclopropyl (B3062369) lithium species, which can then be reacted with a diverse array of electrophiles. rsc.org This approach allows for the introduction of carbon, silicon, and other heteroatom-based substituents.

Furthermore, the gem-dibromo group is a precursor to cyclopropenes, which can participate in various cycloaddition reactions. More directly relevant to library synthesis is the use of the dibromo-scaffold in transition metal-catalyzed cross-coupling reactions. While direct palladium-catalyzed cross-coupling on 6,6-dibromo-3-azabicyclo[3.1.0]hexane is not extensively documented, the closely related Suzuki-Miyaura cross-coupling of cyclopropyl boronic acid derivatives has been demonstrated as a robust method for creating carbon-carbon bonds. whiterose.ac.uk A plausible strategy for library synthesis would involve the conversion of the gem-dibromo group to a monobromo- or boronic acid-functionalized cyclopropane, which could then be subjected to parallel synthesis protocols with a library of coupling partners.

A key example demonstrating the potential for derivatization involves the synthesis of tert-Butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate. whiterose.ac.uk This protected intermediate can be selectively monodebrominated to afford the corresponding 6-bromo-3-azabicyclo[3.1.0]hexane derivatives. whiterose.ac.uk This monobrominated product is a prime candidate for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are all amenable to high-throughput synthesis formats.

The following table outlines a potential workflow for the use of 6,6-dibromo-3-azabicyclo[3.1.0]hexane in a scaffold-based library synthesis.

StepTransformationReagents/ConditionsDiversity Input
1Protection of the amineBoc₂O, baseN/A
2Selective MonodebrominationBu₃SnH, AIBN or other reducing agentsN/A
3Cross-Coupling ReactionPd catalyst, ligand, base, coupling partnerLibrary of boronic acids, alkynes, amines, etc.
4Deprotection and further functionalizationTFA or other acidic conditionsLibrary of acylating or alkylating agents

This strategic approach would allow for the rapid generation of a large and diverse library of 3-azabicyclo[3.1.0]hexane derivatives with varied substituents at the C6 position and on the nitrogen atom. Such libraries are invaluable tools in the early stages of drug discovery for identifying hit compounds with novel biological activities. The exploration of the chemical space around this privileged scaffold holds significant promise for the development of new therapeutic agents.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including the 3-azabicyclo[3.1.0]hexane framework. asianpubs.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. For instance, in a closely related N-protected derivative, tert-Butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate, the proton and carbon signals provide a map of the molecule's skeleton. whiterose.ac.uk

Two-dimensional (2D) NMR experiments are then employed to resolve complex structures and confirm assignments by revealing correlations between nuclei. analis.com.my

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and connecting different spin systems. emerypharma.comyoutube.com

These techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the bicyclic structure and the position of the dibrominated carbon.

Interactive Table: Representative ¹H and ¹³C NMR Data for tert-Butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate in CDCl₃ whiterose.ac.uk
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C(1), C(5)1.86 – 1.64 (m)30.6C(2), C(4), C(6)
C(2), C(4)3.65 – 3.50 (m), 3.41 – 3.25 (m)46.3C(1), C(5), C(6)
C(6)-22.8C(1), C(5)
N-Boc C(CH₃)₃1.45 (s)28.6N-Boc C=O, N-Boc C(CH₃)₃
N-Boc C(CH₃)₃-79.3N-Boc C(CH₃)₃
N-Boc C=O-156.8N-Boc C(CH₃)₃

The bicyclo[3.1.0]hexane system is conformationally constrained, and its derivatives predominantly adopt boat-like conformations to minimize strain. rsc.org However, studies on related 3-azabicyclo[3.1.0]hexane derivatives have shown that both chair and boat conformations are possible, with the preferred conformation depending on the nature and stereochemistry of the substituents. rsc.org

NMR spectroscopy, through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, can provide profound insights into the molecule's preferred shape in solution. The dihedral angles between adjacent protons, which can be estimated from coupling constants via the Karplus equation, help to define the ring's pucker. NOE data reveals through-space proximity between protons, further confirming conformational preferences and the relative stereochemistry of substituents. asianpubs.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. esrf.fr This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry and packing within the crystal lattice. mdpi.com

For the bicyclo[3.1.0]hexane skeleton, X-ray analysis has confirmed a boat conformation in several derivatives, with the five-membered ring being significantly flattened compared to cyclopentane. rsc.org In one study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, the analysis provided detailed crystallographic parameters that defined the molecule's boat-like shape. rsc.org For chiral derivatives, this method can also be used to determine the absolute configuration. Although a specific crystal structure for 6,6-Dibromo-3-azabicyclo[3.1.0]hexane is not detailed in the available literature, analysis of its derivatives would follow standard crystallographic procedures to yield definitive structural data.

Interactive Table: Example Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative rsc.org
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.89(1)
b (Å)9.53(1)
c (Å)5.602(5)
α (°)104.71(2)
β (°)83.59(2)
γ (°)100.20(1)
Z (molecules/cell)2

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and is frequently used to monitor the progress of chemical reactions. google.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.orguni-regensburg.de This is crucial for confirming the identity of a newly synthesized compound. For example, the N-Boc protected derivative of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane was analyzed by HRMS using electrospray ionization (ESI). The experimentally observed mass was compared to the calculated mass for the expected formula, confirming the successful synthesis with high confidence. whiterose.ac.uk

Interactive Table: HRMS Data for tert-Butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate whiterose.ac.uk
Ion FormulaCalculated m/zFound m/zTechnique
[C₁₀H₁₅Br₂NO₂ + Na]⁺389.1854389.1861ESI

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation through collision with an inert gas. nih.gov The resulting fragment ions provide valuable structural information, creating a "fingerprint" for the molecule.

While specific MS/MS studies on 6,6-Dibromo-3-azabicyclo[3.1.0]hexane are not widely published, a fragmentation pathway analysis would likely investigate characteristic losses. Potential fragmentation pathways for this compound could include:

Loss of a bromine atom (Br•): A common initial fragmentation for brominated compounds.

Loss of HBr: Elimination of hydrogen bromide.

Ring cleavage: Scission of the strained bicyclic system, potentially leading to the opening of the cyclopropane (B1198618) or pyrrolidine (B122466) ring.

Analyzing these fragmentation patterns helps to confirm the structure of the parent compound and can be used to identify related compounds in complex mixtures. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization in Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For a molecule with the structural complexity of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane, these techniques provide valuable insights into its bicyclic framework and the presence of key chemical bonds. While specific experimental spectra for this exact compound are not widely published in publicly accessible literature, a detailed analysis can be extrapolated from established group frequencies for its core structural motifs: the secondary amine, the gem-dibromocyclopropane, and the bicyclo[3.1.0]hexane skeleton.

The infrared spectrum is anticipated to be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Hydrogen bonding in the solid or liquid state could potentially broaden this peak and shift it to a lower wavenumber. The C-N stretching vibration of the aliphatic amine is typically observed in the 1250–1020 cm⁻¹ range as a medium to weak band. orgchemboulder.com

The presence of the gem-dibromocyclopropane moiety introduces characteristic vibrations. The C-Br stretching frequencies are generally found in the fingerprint region, typically between 690-515 cm⁻¹. spectroscopyonline.com The strain within the cyclopropane ring is also expected to influence the C-H stretching and CH₂ scissoring vibrations. The C-H stretching vibrations of the cyclopropane ring are anticipated at slightly higher frequencies than those in unstrained alkanes.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be highly effective in characterizing the C-C and C-Br bonds. The symmetric C-Br stretching vibration would likely produce a strong and readily identifiable Raman signal. Furthermore, the skeletal vibrations of the entire bicyclo[3.1.0]hexane framework would give rise to a complex pattern of bands in the fingerprint region of both IR and Raman spectra, providing a unique spectroscopic signature for the molecule.

A summary of the predicted key vibrational frequencies for 6,6-Dibromo-3-azabicyclo[3.1.0]hexane is presented in the interactive table below.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Stretch3350-33103350-3310Weak to Medium (IR), Weak (Raman)
C-H Stretch (Alicyclic)3000-28503000-2850Medium to Strong
N-H Wag910-665Not typically observedStrong, Broad (IR)
C-N Stretch1250-10201250-1020Medium to Weak
C-Br Stretch690-515690-515Medium to Strong (IR), Strong (Raman)

Note: The predicted frequencies are based on typical ranges for the respective functional groups and may be influenced by the specific stereochemistry and ring strain of the 6,6-Dibromo-3-azabicyclo[3.1.0]hexane molecule.

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The 3-azabicyclo[3.1.0]hexane scaffold contains chiral centers, leading to the existence of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the preeminent technique for the separation and enantiomeric purity assessment of such chiral compounds. The effective separation of the enantiomers of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane is crucial for its application in fields where stereochemistry plays a critical role.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the resolution of a broad range of chiral molecules, including bicyclic amines. nih.govnih.gov Columns like Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated efficacy in separating enantiomers of structurally related 3-azabicyclo[3.1.0]hexane derivatives. mdpi.com

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. For 6,6-Dibromo-3-azabicyclo[3.1.0]hexane, the secondary amine provides a key site for hydrogen bonding with the CSP.

The choice of mobile phase is critical for achieving optimal enantioseparation. A normal-phase mobile system, typically consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is commonly used with polysaccharide-based CSPs. google.comhplc.eu To improve peak shape and resolution for basic compounds like amines, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or isopropylamine, is often incorporated into the mobile phase. mdpi.comgoogle.com

A proposed method for the enantiomeric purity assessment of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane using chiral HPLC is detailed in the interactive table below.

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: This proposed method is based on successful separations of analogous 3-azabicyclo[3.1.0]hexane derivatives. Method optimization, including the ratio of hexane (B92381) to alcohol and the type and concentration of the basic additive, would be necessary to achieve baseline separation for 6,6-Dibromo-3-azabicyclo[3.1.0]hexane.

Computational and Theoretical Chemistry Studies of 6,6 Dibromo 3 Azabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of complex organic reactions. For the 3-azabicyclo[3.1.0]hexane system, DFT calculations are instrumental in studying its formation, particularly through 1,3-dipolar cycloaddition reactions.

Researchers have employed DFT methods, such as the M11 density functional, to study the cycloaddition of azomethine ylides to cyclopropenes, a key reaction for constructing the 3-azabicyclo[3.1.0]hexane skeleton. bohrium.comnih.govbeilstein-archives.org These calculations help to elucidate the reaction mechanism, revealing whether the process is concerted or stepwise and identifying the controlling molecular orbitals (e.g., HOMO-LUMO interactions). nih.govsemanticscholar.org For instance, studies on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane found the cycloaddition to be a kinetically controlled, inverse electron-demand reaction. beilstein-archives.org

Furthermore, DFT is crucial for understanding and predicting stereoselectivity. By calculating the energies of different transition states leading to various stereoisomers, chemists can rationalize why a particular diastereomer is preferentially formed. nih.govbeilstein-archives.org The transition-state energies for the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with a stable ylide, for example, were found to be fully consistent with the experimentally observed stereoselectivity. nih.govsemanticscholar.org DFT calculations have also been used to investigate gold-catalyzed annulation reactions that form 3-azabicyclo[3.1.0]hexane-2-imines, successfully explaining the high chemoselectivity observed experimentally. rsc.org

Below is a table summarizing typical DFT applications in the study of 3-azabicyclo[3.1.0]hexane synthesis:

Application Computational Method/Level of Theory Key Findings References
Reaction Mechanism ElucidationDFT (M11/cc-pVDZ)Determined cycloaddition to be kinetically controlled and inverse electron-demand. nih.govbeilstein-archives.org
Stereoselectivity PredictionDFT (M11)Transition state energy calculations correctly predicted the observed diastereoselectivity. nih.govbeilstein-archives.org
Chemoselectivity AnalysisDFTExplained the preference for cyclopropanation over other pathways in gold-catalyzed reactions. rsc.org
Ylide Formation MechanismDFT (M11)Revealed that a spiro[aziridine-2,2′-indene] intermediate is the kinetically controlled product and acts as the 1,3-dipole precursor. bohrium.com

Ab initio (from first principles) methods provide another powerful approach for studying molecular systems without reliance on empirical parameters. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular geometries and energies.

For the bicyclo[3.1.0]hexane framework, ab initio calculations have been used to investigate conformational preferences. Studies on various derivatives, including the parent hydrocarbon and its 6-oxa and 6-thia analogues, have shown that the boat form is generally more stable than the chair form. capes.gov.br This preference can be explained by stabilizing orbital interactions. capes.gov.br Higher-level ab initio calculations are particularly important for describing systems where DFT may be inadequate, such as those involving electronic excitation or significant multiconfigurational character. In studies of potentially trishomoaromatic cations derived from the bicyclo[3.1.0]hexane system, various levels of Møller-Plesset perturbation theory were employed to investigate their structure and stability. smu.edu

Reaction Mechanism Elucidation and Transition State Modeling

A primary goal of computational chemistry is to map the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. Modeling the transition state—the highest energy point along the reaction coordinate—is key to understanding reaction rates and selectivity.

Conformational Landscape Analysis and Energy Barriers

The rigid, strained structure of the 3-azabicyclo[3.1.0]hexane core restricts its conformational freedom, a property often exploited in medicinal chemistry to design molecules with well-defined three-dimensional shapes. nih.gov Computational methods are essential for exploring the conformational landscape and determining the relative energies of different conformers.

Studies on the parent bicyclo[3.1.0]hexane and its derivatives consistently show a preference for a "boat-like" conformation over a "chair-like" one. capes.gov.br This has been investigated using potential energy surface (PES) scanning methods at the DFT level (e.g., M06-2X/6-311++G(d,p)) to map the energy associated with the entire conformational space. Ab initio calculations have also been used to estimate the inversion barriers between the boat and chair forms. capes.gov.br For 6,6-dibromo-3-azabicyclo[3.1.0]hexane, the bulky bromine atoms at the C6 position would significantly influence the conformational preferences and the energy barriers for inversion, a phenomenon that could be precisely modeled computationally.

System Method Finding Reference
Bicyclo[3.1.0]hexane DerivativesAb initio (3-21G, 6-31G*)Boat form is more stable than the chair form. capes.gov.br
Bicyclo[3.1.0]hexaneDFT (M06-2X/6-311++G(d,p))Confirmed preference for boat-like conformer through PES scanning.
Bicyclo[3.1.0]hexyl CationsAb initio (MP2, MP4)Conformational flexibility is critical to understanding solvolysis reactions. smu.edu
Imidazolyl bicyclo[3.1.0]hexaneMacroModel (MMFFs)Identified two stable conformers (anti and syn) with a small energy difference. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in structure determination and the interpretation of experimental data. Methods like Gauge-Independent Atomic Orbital (GIAO) are widely used to calculate NMR chemical shifts.

For complex molecules, comparing calculated NMR spectra for several possible structures with the experimental spectrum can be a definitive method for structure revision. scilit.comnih.gov For 6,6-Dibromo-3-azabicyclo[3.1.0]hexane, one could computationally predict the ¹H and ¹³C NMR chemical shifts. The calculations would need to account for the specific stereochemistry and conformational preferences of the molecule, as these factors strongly influence the magnetic environment of each nucleus. Discrepancies between predicted and observed spectra can often be resolved by considering alternative conformations or even revising the proposed structure. More recent approaches even leverage machine learning and deep learning models, trained on vast databases of experimental and calculated data, to predict NMR spectra with increasing accuracy. frontiersin.orgmdpi.com

Computational Design of Novel Transformations and Azabicyclic Scaffolds

The insights gained from computational studies can guide the rational design of new synthetic methods and novel molecular scaffolds. By understanding the mechanism of a reaction that forms the 3-azabicyclo[3.1.0]hexane ring, chemists can predict how changes in substrates or catalysts will affect the outcome, potentially leading to new, more efficient transformations. bohrium.com

Computational studies on how the 3-azabicyclo[3.1.0]hexane scaffold interacts with biological targets, such as in the development of HIV-1 entry inhibitors, can inform the design of new derivatives with improved affinity and properties. nih.gov Structure-based drug design utilizes computational docking and molecular dynamics simulations to predict how a ligand binds to a receptor. This allows for the in silico screening of virtual libraries of compounds based on the azabicyclic scaffold, prioritizing the synthesis of those with the most promising predicted activity. wustl.edu This computational-first approach accelerates the discovery of new therapeutic agents by focusing laboratory efforts on the most viable candidates. unife.it

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes to the Dibromo-Azabicyclic System

The pursuit of more environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For the 6,6-Dibromo-3-azabicyclo[3.1.0]hexane system, future efforts will likely focus on moving beyond traditional cyclopropanation methods, which often involve stoichiometric reagents and harsh conditions.

Key research directions include:

Catalytic Dibromocyclopropanation: A significant challenge is the development of catalytic systems, particularly those using earth-abundant metals like copper or iron, to replace stoichiometric methods for dibromocarbene generation and transfer. researchgate.net Traditional routes often rely on the reaction of bromoform (B151600) with a strong base, generating substantial waste. whiterose.ac.uk A catalytic cycle would inherently be more atom-economical.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of the dibromo-azabicyclic scaffold could offer improved safety, scalability, and reaction control. The generation and reaction of potentially unstable intermediates like dibromocarbene can be managed more effectively in a flow reactor.

Alternative Bromine Sources: Investigating the use of alternative, safer brominating agents in place of bromoform is a crucial area for sustainable synthesis. This could involve electrochemical methods for in-situ generation of the reactive bromine species, minimizing the handling and storage of hazardous materials.

Manganese-Based Catalysis: Recent advancements in using earth-abundant manganese complexes for dehydrogenation catalysis could inspire new synthetic pathways. nih.gov While not directly applicable to cyclopropanation, this highlights a trend towards designing sustainable catalysts for complex heterocyclic synthesis. nih.govmdpi.com

A comparative look at potential synthetic strategies is outlined below:

Synthetic StrategyAdvantagesChallenges
Traditional (Base + Bromoform) Established methodologyPoor atom economy, large waste streams, safety concerns
Transition-Metal Catalysis Potential for high efficiency and selectivity, lower wasteCatalyst cost and toxicity, development of effective ligand systems
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup cost, potential for clogging with solid byproducts
Electrosynthesis Avoids stoichiometric reagents, mild conditionsSpecialized equipment, optimization of electrode materials and conditions

Exploration of Unprecedented Reactivity and Transformations of the gem-Dibromocyclopropane Moiety within the Azabicyclic Scaffold

The gem-dibromocyclopropane unit is a versatile functional group, primed for a variety of chemical transformations. Within the rigid 3-azabicyclo[3.1.0]hexane framework, its reactivity could lead to novel molecular architectures.

Future research will likely explore:

Ring-Opening and Ring-Expansion Reactions: The high ring strain of the cyclopropane (B1198618) moiety can be harnessed to drive ring-opening or expansion reactions. nih.govuq.edu.au Treatment with organometallic reagents (e.g., organolithiums, Grignard reagents) or silver(I) salts could lead to the formation of larger, functionalized azacycles, such as substituted piperidines or azepines. uq.edu.au Mechanistic studies, supported by computational analysis, will be crucial to understand and control the selectivity of these transformations, predicting whether endocyclic or exocyclic bond cleavage occurs. nih.gov

Skeletal Rearrangements: Under thermal or photochemical conditions, the dibromo-azabicyclic system could undergo unique skeletal rearrangements. The strain energy of the bicyclic core is a powerful driving force for such transformations, potentially providing access to previously inaccessible heterocyclic scaffolds.

Reductive and Reductive-Coupling Reactions: Selective reduction of one or both carbon-bromine bonds could yield monobromo derivatives or the parent 3-azabicyclo[3.1.0]hexane. Furthermore, reductive coupling reactions could be employed to generate novel dimeric structures linked at the C6 position.

Palladium-Catalyzed Cross-Coupling: The C-Br bonds offer handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the direct installation of carbon-based substituents onto the cyclopropane ring. This would provide a modular route to a wide array of functionalized analogs.

Advancements in Stereochemical Control and Diversity-Oriented Synthesis

The 3-azabicyclo[3.1.0]hexane scaffold possesses multiple stereocenters, making stereochemical control a paramount challenge and opportunity. Developing methods to access enantiomerically pure versions of the dibromo-azabicyclic system is essential for its potential applications in medicinal chemistry.

Prospective research areas include:

Asymmetric Catalysis: A key goal is the development of chiral catalysts (e.g., rhodium or copper complexes with chiral ligands) that can effect an enantioselective dibromocyclopropanation of a suitable pyrroline (B1223166) precursor. acs.org This would provide direct access to optically active 6,6-dibromo-3-azabicyclo[3.1.0]hexane derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom of the pyrroline substrate could direct the stereochemical outcome of the cyclopropanation reaction. Subsequent removal of the auxiliary would furnish the enantiopure bicyclic core.

Diversity-Oriented Synthesis (DOS): The rigid, three-dimensional nature of the azabicyclic scaffold makes it an excellent starting point for Diversity-Oriented Synthesis (DOS). beilstein-journals.orgresearchgate.net A library of compounds could be generated by leveraging the reactivity of the gem-dibromo group (as discussed in 7.2) and by functionalizing the nitrogen atom. This approach is vital for exploring the chemical space around the core structure for applications in drug discovery. researchgate.net

Integration with Emerging Technologies in Organic Synthesis

The convergence of organic synthesis with cutting-edge technologies offers powerful new tools for tackling complex synthetic challenges. The synthesis and modification of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane are well-suited for these innovations.

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions. nih.govrsc.orgrsc.org This technology could be applied to novel transformations of the dibromo-azabicyclic system. For instance, photoredox-mediated atom transfer radical addition (ATRA) reactions could functionalize the scaffold, or reductive cycles could be used to generate radical species from the C-Br bonds for subsequent reactions. sciety.orgresearchgate.net

Artificial Intelligence (AI) in Synthesis Design: Retrosynthesis prediction software and reaction optimization algorithms powered by AI and machine learning are becoming increasingly sophisticated. nih.govarxiv.org These tools can be used to identify novel and more efficient synthetic routes to the target molecule that may not be obvious to a human chemist. nih.gov AI could also predict the reactivity of the strained ring system and guide the design of experiments for exploring its chemical transformations. numberanalytics.comzdnet.com

Unexplored Applications as Advanced Building Blocks in Materials Science or Catalyst Design

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of 6,6-Dibromo-3-azabicyclo[3.1.0]hexane suggest its utility in other fields.

Future explorations may focus on:

Materials Science: The rigidity of the bicyclo[3.1.0]hexane framework makes it an attractive building block, or "scaffold," for creating novel materials. numberanalytics.com After conversion of the dibromide to other functional groups (e.g., alkynes, carboxylic acids), it could be incorporated as a rigid linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined three-dimensional structure could impart unique porosity and sorption properties to these materials.

Catalyst Design: The nitrogen atom within the scaffold could act as a coordination site for a metal center. By attaching chiral directing groups, the dibromo-azabicyclic system could serve as a backbone for novel chiral ligands in asymmetric catalysis. youtube.comyoutube.com The rigidity of the scaffold would precisely control the spatial arrangement of the ligand and the metal, potentially leading to high levels of enantioselectivity in catalytic reactions. youtube.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.